1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Description
1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a piperidine-4-carboxamide moiety at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism, kinase signaling, and cancer pathways .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHEBYVPGRKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the coupling of this core with piperidine-4-carboxamide under appropriate conditions .
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Scientific Research Applications
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of specific protein kinases, such as CDK2 and EGFR tyrosine kinase . These kinases play a vital role in cell proliferation and survival, making the compound effective in inhibiting cancer cell growth . The compound binds to the active site of these kinases, preventing their phosphorylation activity and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is highly versatile, with modifications at positions 1 and 4 significantly altering biological activity:
Notes:
- The 4-fluorophenyl group in the target compound enhances metabolic stability compared to methyl or nitrophenyl analogs .
- Piperidine-4-carboxamide confers better solubility than urea-linked derivatives (e.g., bisarylureas), which may suffer from poor bioavailability .
Functional Group Modifications
Variations in functional groups at position 4 influence target selectivity and pharmacokinetics:
Notes:
- Carboxamide (target compound) balances lipophilicity and hydrogen-bonding capacity, optimizing cell permeability and target engagement .
- Ester derivatives () are prodrugs but suffer from instability in physiological conditions.
- Carboxylic acid analogs () exhibit reduced cell membrane penetration due to higher polarity.
Biological Activity
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its binding affinity to biological targets, while the piperidine moiety contributes to its pharmacokinetic properties.
The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways. These interactions can lead to various pharmacological effects, including anti-tumor and anti-inflammatory activities.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antitumor Activity : It has been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor proliferation.
- Enzyme Inhibition : The compound acts as an inhibitor of protein kinases, which are essential for many cellular processes including metabolism and cell division.
- Anti-inflammatory Effects : Preliminary data suggest that it may also exert anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
Case Studies
- Antitumor Efficacy : In a study involving human tumor xenografts in nude mice, the compound demonstrated significant inhibition of tumor growth at well-tolerated doses. This suggests a promising therapeutic potential in oncology settings .
- Enzyme Selectivity : Research has indicated that derivatives of this compound exhibit selectivity for certain kinases over others, which is crucial for minimizing side effects while maximizing therapeutic efficacy. For example, it has shown up to 150-fold selectivity for PKB over PKA .
- In Vivo Studies : In vivo studies have reported that modifications to the linker group between the piperidine and the pyrazolo[3,4-d]pyrimidine core enhance both oral bioavailability and potency against targeted kinases .
Data Tables
| Biological Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Antitumor | PKB | Inhibition of tumor growth | 0.05 |
| Enzyme Inhibition | COX-2 | Anti-inflammatory | 0.04 |
| Kinase Selectivity | PKA | Selective inhibition | 150-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
